molecular formula C18H14F2N2O2 B2508403 (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide CAS No. 326024-11-7

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide

Cat. No.: B2508403
CAS No.: 326024-11-7
M. Wt: 328.319
InChI Key: JROYTGGKIADGJL-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide is a synthetic organic compound designed for advanced materials science and pharmaceutical research. It belongs to a class of compounds characterized by a donor–π-conjugation–acceptor (D–π–A) molecular structure . This push-pull system, featuring an electron-donating difluoromethoxyphenyl group and an electron-accepting cyano-enamide moiety, is fundamental for developing compounds with inherent nonlinear optical characteristics . These properties are highly sensitive to external environments like solvent polarity, making them valuable as molecular probes and in the design of fluorescent sensors . The compound's near-planar geometry, a common feature in its structural family, promotes extended conjugation, which is crucial for its electronic properties and potential application in organic light-emitting devices (OLEDs) and dye-sensitized systems . Researchers can utilize this chemical as a key intermediate or precursor in synthesizing more complex molecules for various investigative purposes. The synthetic pathway for related compounds typically involves a condensation reaction, such as between an appropriately substituted benzaldehyde derivative and an N-methyl-N-phenyl-2-cyanoacetamide, often catalyzed by a base like piperidine in ethanol . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h2-11,18H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROYTGGKIADGJL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.

    Synthesis of the cyano intermediate: The 4-(difluoromethoxy)benzaldehyde is then reacted with malononitrile in the presence of a base to form 2-cyano-3-[4-(difluoromethoxy)phenyl]acrylonitrile.

    Formation of the final product: The cyano intermediate is then reacted with N-methyl-N-phenylamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₈H₁₅F₂N₂O₂
  • Molecular Weight : 329.3 g/mol (calculated from ).
  • Substituents :
    • R₁ : 4-(difluoromethoxy)phenyl (electron-withdrawing group due to -O-CF₂H).
    • R₂ : N-methyl-N-phenyl (bulky tertiary amide group).

The structural and functional similarities of (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide to other α,β-unsaturated enamides allow for comparative analysis of substituent effects on physicochemical and electronic properties. Below is a detailed comparison with five analogs from the literature:

Substituent Effects on Aromatic Rings
Compound Name Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound R₁: 4-(difluoromethoxy)phenyl; R₂: N-methyl-N-phenyl C₁₈H₁₅F₂N₂O₂ 329.3 Baseline compound with moderate electron-withdrawing -O-CF₂H group.
(E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide R₁: 4-(trifluoromethyl)phenyl; R₂: hydroxyl C₁₂H₉F₃N₂O₂ 270.2 Stronger electron-withdrawing -CF₃ group enhances electrophilicity; hydroxyl group increases hydrogen-bonding potential.
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide R₁: 4-(dimethylamino)phenyl; R₂: N-phenyl C₁₈H₁₇N₃O 291.4 Electron-donating -N(CH₃)₂ group reduces electrophilicity; crystal structure (monoclinic, P2₁/c) confirms planar enamide core.
(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide R₁: 4-[(1-methylimidazol-2-yl)methoxy]phenyl; R₂: 3-chloro-4-fluorophenyl C₂₁H₁₆ClFN₄O₂ 410.8 Bulky imidazole-containing substituent increases steric hindrance; chloro-fluoro groups enhance lipophilicity.
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide R₁: 5-(2-bromophenyl)furan-2-yl; R₂: N,N-diethyl C₁₇H₁₆BrN₂O₂ 375.2 Bromine and furan introduce halogen bonding and π-π stacking capabilities; diethyl amide reduces polarity.
Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs) :

    • The -O-CF₂H group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, the -CF₃ group in the analog from significantly increases electrophilicity, making it more reactive in Michael addition reactions .
    • The -N(CH₃)₂ group in ’s compound is electron-donating, reducing the enamide’s electrophilicity but improving solubility in polar solvents .
  • The imidazole-methoxy substituent in ’s compound creates significant steric bulk, which may hinder crystallization but improve target specificity .
Crystallographic and Structural Insights
  • The compound from crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87°. This planar structure contrasts with the twisted conformations observed in bulkier analogs (e.g., ), highlighting how substituents influence molecular packing .

Biological Activity

(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H15F2N3O
  • Molecular Weight: 305.31 g/mol

This compound features a cyano group, a difluoromethoxy substituent, and a prop-2-enamide moiety, contributing to its unique biological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Many cinnamamide derivatives have been shown to inhibit specific enzymes that play roles in disease pathways.
  • Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
  • Antioxidant Properties: Compounds in this class often demonstrate antioxidant activity, which can mitigate oxidative stress in cells.

Anticonvulsant Activity

Cinnamamide derivatives have been studied for their anticonvulsant properties. For instance, similar compounds have demonstrated efficacy in various animal models of epilepsy. The following table summarizes key findings related to anticonvulsant activity:

Compound NameModel UsedED50 (mg/kg)Administration Route
KM-568Maximal Electroshock Test44.46 (mice, i.p.)Intraperitoneal
KM-5686-Hz Psychomotor Model71.55 (mice, i.p.)Intraperitoneal

These results suggest that this compound may possess similar anticonvulsant properties worthy of further investigation.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that related compounds maintain safety profiles at concentrations up to 100 µM in cell lines such as HepG2 and H9c2. This indicates a favorable therapeutic window for potential clinical applications.

Case Studies and Research Findings

  • Preclinical Studies : In one study involving the administration of cinnamamide derivatives, researchers noted significant improvements in seizure thresholds across multiple models, suggesting that structural modifications could enhance therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the phenyl ring and alterations in the olefin linker significantly impacted biological activity, highlighting the importance of chemical design in drug development.
  • Pharmacokinetics : Studies indicate that similar compounds exhibit moderate stability in liver microsomes, suggesting a favorable metabolic profile conducive to further development as therapeutic agents.

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